2-(1-Chloroethyl)-1,4-difluorobenzene
Description
2-(1-Chloroethyl)-1,4-difluorobenzene (C₈H₇ClF₂, molecular weight 176.59 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1 and 4 positions and a chloroethyl (-CH₂CH₂Cl) group at position 2. The compound’s properties—such as lipophilicity, stability, and reactivity—can be inferred from analogs discussed below.
Properties
IUPAC Name |
2-(1-chloroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFTXOUCFUGLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1,4-difluorobenzene typically involves the electrophilic aromatic substitution of a difluorobenzene derivative. One common method includes the reaction of 1,4-difluorobenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of 2-(1-Chloroethyl)-1,4-difluorobenzene may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Hydroxylated Products: Formed from nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution reactions.
Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-(1-Chloroethyl)-1,4-difluorobenzene has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1,4-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions depend on the specific chemical environment and the nature of the target molecules .
Comparison with Similar Compounds
1,4-Difluorobenzene (C₆H₄F₂)
2-(Bromomethyl)-1,4-difluorobenzene (C₇H₅BrF₂)
- Structure : Bromomethyl (-CH₂Br) group at position 2, with fluorine at 1,4 positions.
- Molecular Weight : 223.02 g/mol .
- Properties :
- Bromine’s higher polarizability compared to chlorine may enhance its leaving-group ability in nucleophilic substitution reactions.
- Likely higher density and boiling point than 1,4-difluorobenzene due to the bromine atom.
- Applications: Potential use as an alkylating agent or intermediate in cross-coupling reactions.
2,3-Bis(bromomethyl)-1,4-difluorobenzene (C₈H₆Br₂F₂)
- Structure : Two bromomethyl groups at positions 2 and 3.
- Molecular Weight : 307.93 g/mol .
- Properties: Increased steric hindrance and molecular weight compared to mono-substituted analogs. Potential utility in polymer chemistry for cross-linking or dendrimer synthesis.
- Safety : Classified under GHS guidelines, suggesting hazards such as skin/eye irritation .
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (C₁₄H₉ClF₂O₂S)
- Structure : Vinyl sulfonyl group attached to a 4-chlorophenyl moiety at position 2.
- Molecular Weight : 326.73 g/mol .
- May exhibit biological activity due to the sulfonylvinyl moiety, though inactive against L1210 leukemia in related nitrosoureas .
- Applications : Investigated as a specialty chemical in drug discovery.
Chloroethyl-Substituted Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)
- Structure : Chloroethyl group attached to a nitrosourea scaffold.
- Properties :
- Mechanism : Chloroethyl groups contribute to alkylating DNA, similar to traditional alkylating agents .
Comparative Data Table
Key Findings and Inferences
Electronic Effects : Fluorine’s electronegativity deactivates the benzene ring, directing electrophilic substitution to the chloroethyl-bearing position.
Reactivity : The chloroethyl group in 2-(1-Chloroethyl)-1,4-difluorobenzene may undergo elimination or alkylation reactions, analogous to nitrosoureas .
Safety : Brominated analogs require careful handling under GHS guidelines ; similar precautions may apply to the chloroethyl derivative.
Biological Activity
2-(1-Chloroethyl)-1,4-difluorobenzene, also known by its CAS number 1152577-47-3, is a compound of interest in various fields, including medicinal chemistry and environmental science. Its structure features a difluorobenzene moiety substituted with a chloroethyl group, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H8ClF2
- Molecular Weight : 192.6 g/mol
- Structural Features : The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the compound, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activity of 2-(1-Chloroethyl)-1,4-difluorobenzene has been investigated in several studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often exhibit enhanced antimicrobial properties. Research indicates that similar compounds have shown effectiveness against various bacterial strains, including multi-drug resistant organisms .
-
Mechanism of Action : The mechanism by which 2-(1-Chloroethyl)-1,4-difluorobenzene exerts its biological effects may involve:
- Enzyme Inhibition : The chloroethyl group can act as a reactive site, potentially forming covalent bonds with nucleophilic residues in enzymes.
- Receptor Interaction : The difluorobenzene moiety may interact with specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study examining various halogenated compounds, 2-(1-Chloroethyl)-1,4-difluorobenzene demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating potential as a lead compound for drug development .
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 2-(1-Chloroethyl)-1,4-difluorobenzene | 25 | 30 |
| Ceftriaxone | 0.5 | 0.1 |
Study 2: Mechanistic Insights
A detailed investigation into the interaction of 2-(1-Chloroethyl)-1,4-difluorobenzene with bacterial enzymes revealed that it inhibits key metabolic pathways by binding to the active sites of enzymes involved in cell wall synthesis. This binding was confirmed through kinetic studies showing reduced enzyme activity in the presence of the compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(1-Chloroethyl)-1,4-difluorobenzene, a comparison was made with other chlorinated and fluorinated benzene derivatives.
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| 2-(1-Chloroethyl)-1,4-difluorobenzene | High | Enzyme inhibition |
| 2-Chloro-4-fluorobenzoic acid | Moderate | Receptor modulation |
| 3-Fluoro-2-chlorobenzoic acid | Low | Non-specific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
